molecular formula C19H26N6O3S B3486003 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide

Cat. No.: B3486003
M. Wt: 418.5 g/mol
InChI Key: PCHKXUKIONGDIF-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide is a synthetic triazole-thioacetamide derivative with a complex structure featuring a cyclohexyl substituent on the 1,2,4-triazole ring. Its core structure includes an acetamide group linked to a methoxyphenyl moiety and a thioether bridge connecting the triazole ring.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3S/c1-12(26)21-14-8-9-16(28-2)15(10-14)22-17(27)11-29-19-24-23-18(25(19)20)13-6-4-3-5-7-13/h8-10,13H,3-7,11,20H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKXUKIONGDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide typically involves multiple steps. The synthetic route generally starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include acetyl chloride, methoxybenzene, and triazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., 4-chlorophenyl, pyridinyl) may enhance binding affinity to targets like cyclooxygenase-2 (COX-2) via π-π stacking or hydrophobic interactions .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Example Melting Point (°C) Solubility Trends Reference(s)
Target Compound Not reported Likely low aqueous solubility due to cyclohexyl group
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-Methoxyphenoxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide 127 Moderate (polar oxadiazole core)
N-(5-(Acetylamino)-2-Methoxyphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Thio}Acetamide (VUAA1) Not reported High (polar pyridinyl group)

Key Observations :

  • The cyclohexyl group likely reduces aqueous solubility compared to polar analogs like oxadiazole or pyridinyl derivatives .
  • Melting points for triazole-thioacetamides typically range between 120–170°C, influenced by substituent symmetry and crystallinity .

Pharmacological Activity

Anti-Inflammatory Activity

Triazole-thioacetamides are frequently evaluated for COX-2 inhibition. The target compound’s activity can be contextualized against benchmark derivatives:

Compound Example Anti-Inflammatory Activity (Relative to Diclofenac) Mechanism Notes Reference(s)
Target Compound Not reported Hypothesized COX-2 inhibition
AS111 (2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Thio]-N-(3-Methylphenyl)Acetamide) 1.28× more active Confirmed COX-2 inhibition
N-(5-Chloro-2-Methylphenyl)-2-[[4-Amino-5-(3-Methylphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide Comparable to diclofenac Synergistic Cl and methyl effects

Key Observations :

  • The cyclohexyl group may sterically hinder interactions with COX-2’s active site, unlike smaller substituents (e.g., methyl, pyridyl) in AS111 .
  • Chlorine and methoxy groups in analogs improve activity by enhancing electron-withdrawing effects and target binding .

Ion Channel Modulation

Some triazole-thioacetamides, such as VUAA1 and OLC15, modulate insect odorant receptors (Orco).

Compound Example Biological Target Activity Reference(s)
VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide) Orco cation channels Agonist
OLC15 (N-(4-Butylphenyl)-2-((4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide) Orco cation channels Antagonist

Key Observations :

  • Substituent polarity and chain length (e.g., ethyl vs. butyl) dictate agonist/antagonist behavior . The target compound’s cyclohexyl group may confer unique modulation properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-yl thio))acetamide

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